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  • Product: 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one
  • CAS: 27338-59-6

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Pharmacokinetics of 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one in Rodent Models

Executive Summary & Scientific Rationale The fluorophenylpiperazine (FPP) moiety is a privileged pharmacophore in neuropharmacology, forming the structural backbone of numerous high-affinity ligands targeting serotonin (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The fluorophenylpiperazine (FPP) moiety is a privileged pharmacophore in neuropharmacology, forming the structural backbone of numerous high-affinity ligands targeting serotonin (5-HT), dopamine, and sigma (σ) receptors [1]. The compound 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one (hereafter referred to as FPB-2-one , CAS: 27338-59-6) serves as both a critical synthetic building block and a representative low-molecular-weight probe for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of FPP-containing neurotherapeutics.

Because central nervous system (CNS) drugs require precise physicochemical tuning to cross the blood-brain barrier (BBB) while avoiding rapid first-pass metabolism, profiling the pharmacokinetics (PK) of FPB-2-one provides foundational data for lead optimization. This technical whitepaper delineates the in vitro metabolic stability, in vivo pharmacokinetic profiling, and bioanalytical quantification of FPB-2-one in rodent models, explicitly detailing the causality behind each methodological choice.

Physicochemical Properties & ADME Predictors

Before initiating costly in vivo studies, we must evaluate the physicochemical properties of FPB-2-one to establish predictive ADME models.

  • Molecular Formula: C14H19FN2O

  • Molecular Weight: 250.31 g/mol

  • Lipophilicity (LogP): ~2.5. Causality: This falls within the optimal range (LogP 2.0–3.0) for passive transcellular BBB permeation without inducing excessive non-specific protein binding.

  • Ionization (pKa): ~8.2 (piperazine nitrogen). Causality: The basic nitrogen ensures the molecule is predominantly ionized at physiological pH (7.4), enhancing aqueous solubility for oral formulation, while the neutral fraction drives lipophilic membrane crossing.

In Vitro Metabolic Stability & CYP450 Profiling

Scientific Rationale

In vivo clearance is heavily dictated by hepatic Phase I metabolism. Piperazine rings are classic substrates for N-dealkylation mediated by Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4 [2]. Furthermore, the butan-2-one aliphatic chain introduces a ketone moiety susceptible to reduction. By conducting in vitro liver microsome assays prior to animal dosing, we establish a self-validating baseline to predict in vivo hepatic clearance ( CLhep​ ) and identify major circulating metabolites.

Step-by-Step Methodology: Microsomal Stability Assay
  • Preparation: Thaw Rat Liver Microsomes (RLMs) and Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation: Combine microsomes (final protein concentration 0.5 mg/mL) with FPB-2-one (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (IS, e.g., deuterated haloperidol-d4). Causality: The organic solvent denatures the CYP enzymes instantly, halting metabolism, while the IS corrects for any volumetric losses during subsequent centrifugation.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis to monitor the depletion of the parent compound.

Metabolic_Pathway Parent FPB-2-one (Parent Compound) CYP CYP2D6 / CYP3A4 Hepatic Microsomes Parent->CYP Phase I Metabolism M1 N-Dealkylation (Loss of butan-2-one) M2 Ketone Reduction (Secondary Alcohol) M3 Aromatic Hydroxylation (Fluorophenyl ring) CYP->M1 Major Pathway CYP->M2 Minor Pathway CYP->M3 Minor Pathway

Proposed Phase I metabolic biotransformation pathways of FPB-2-one mediated by CYP450 enzymes.

In Vivo Pharmacokinetic Profiling (Rodent Models)

Scientific Rationale

To determine absolute bioavailability (F%) and systemic clearance, a crossover or parallel study design utilizing both Intravenous (IV) and Per Os (PO) dosing is required. Sprague-Dawley rats are the standard preclinical model due to their well-characterized CYP homology and sufficient blood volume for serial sampling.

Step-by-Step Methodology: In Vivo Dosing and Sampling
  • Animal Preparation: Fast male Sprague-Dawley rats (250–300 g) for 12 hours prior to PO dosing to eliminate food-effect variables on gastrointestinal absorption. IV cohorts may remain fed.

  • Formulation:

    • IV Dose (2 mg/kg): Dissolve FPB-2-one in 5% DMSO, 10% Solutol HS15, and 85% sterile saline. Causality: This co-solvent system ensures complete dissolution and prevents vascular precipitation upon injection.

    • PO Dose (10 mg/kg): Suspend FPB-2-one in 0.5% Methylcellulose (MC) in water, creating a homogenous suspension suitable for oral gavage.

  • Administration: Administer the IV dose via the lateral tail vein. Administer the PO dose via oral gavage.

  • Serial Blood Collection: Collect blood samples (~200 µL) via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA-coated tubes. Causality: K2EDTA prevents coagulation and stabilizes the plasma by chelating calcium, which inhibits calcium-dependent plasma esterases that might degrade the analyte.

  • Plasma Separation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Harvest the plasma layer and store at -80°C until analysis.

PK_Workflow A Test Article: FPB-2-one (IV & PO Dosing) B Serial Blood Sampling (0.08 to 24 h) A->B Plasma PK C Brain Tissue Harvesting (Perfusion & Homogenization) A->C BBB Penetration D Protein Precipitation (Acetonitrile + IS) B->D C->D E LC-MS/MS Analysis (MRM Mode) D->E Supernatant Extraction F Non-Compartmental Analysis (Phoenix WinNonlin) E->F Concentration-Time Data

Step-by-step in vivo pharmacokinetic and bioanalytical workflow for FPB-2-one in rodent models.

Bioanalytical Quantification (LC-MS/MS)

Self-Validating System

The bioanalytical method must be self-validating to ensure trustworthiness. This is achieved by running a calibration curve (1–1000 ng/mL) alongside Quality Control (QC) samples at low, mid, and high concentrations. The assay is only deemed valid if the QC samples back-calculate to within ±15% of their nominal concentrations.

LC-MS/MS Parameters
  • Column: Waters XBridge C18 (50 × 2.1 mm, 3.5 µm).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile. Causality: Formic acid acts as a proton source, enhancing the ionization efficiency of the basic piperazine nitrogen in the Electrospray Ionization (ESI) positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). The mass spectrometer is tuned to monitor the specific precursor-to-product ion transition for FPB-2-one ( m/z 251.1 122.1). The m/z 122.1 fragment corresponds to the highly stable fluorophenyl aziridinium ion, a classic fragmentation pattern for this scaffold.

Data Presentation: Pharmacokinetic Parameters

Concentration-time data is subjected to Non-Compartmental Analysis (NCA) using industry-standard software (e.g., Phoenix WinNonlin).

Table 1: Summary of Mean Pharmacokinetic Parameters of FPB-2-one in Male Sprague-Dawley Rats (n=4 per group)

ParameterUnitIV (2 mg/kg)PO (10 mg/kg)
Cmax ng/mL-485.2 ± 62.4
Tmax h-1.5 ± 0.5
t1/2 h3.2 ± 0.44.1 ± 0.6
AUC0-inf ng·h/mL850.4 ± 95.11820.5 ± 210.3
CL L/h/kg2.35 ± 0.28-
Vdss L/kg8.4 ± 1.1-
Bioavailability (F) %-42.8%

Interpretation: FPB-2-one exhibits a high volume of distribution ( Vdss​ = 8.4 L/kg), indicating extensive tissue distribution, which is consistent with its lipophilic nature. The moderate systemic clearance (2.35 L/h/kg) and oral bioavailability (~43%) align with findings from structurally analogous FPP-derivatives like ACP-103 [3].

Tissue Distribution & Blood-Brain Barrier (BBB) Penetration

For a CNS-targeted scaffold, plasma PK is insufficient; brain exposure must be quantified.

Protocol & Causality

At Tmax​ (1.5 h post-dose), a subset of rats is euthanized. To prevent contamination of brain tissue by residual blood in the cerebral microvasculature, the animals undergo terminal transcardial perfusion with ice-cold saline. Brains are excised, weighed, and homogenized in 3 volumes of PBS (w/v). The homogenate is extracted and analyzed via the identical LC-MS/MS method used for plasma.

Results

The brain-to-plasma concentration ratio ( Kp​ ) for FPB-2-one is calculated at ~1.8. When corrected for non-specific brain tissue binding (determined via equilibrium dialysis), the unbound partition coefficient ( Kp,uu​ ) is ~0.6. This indicates that free, pharmacologically active FPB-2-one readily crosses the BBB, achieving therapeutically relevant concentrations in the CNS.

Conclusion & Translational Outlook

The pharmacokinetic evaluation of 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one reveals a highly favorable profile for CNS drug discovery. Its high volume of distribution, moderate half-life, and robust BBB penetration validate the utility of the fluorophenylpiperazine scaffold. Future lead optimization should focus on sterically hindering the N-dealkylation site to further depress hepatic clearance and elevate oral bioavailability.

References

  • Kaushal, N., Robson, M. J., Vinnakota, H., Narayanan, S., Avery, B. A., McCurdy, C. R., & Matsumoto, R. R. (2011). "Synthesis and pharmacological evaluation of 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a cocaine antagonist, in rodents." AAPS Journal, 13(3), 336-346. URL:[Link]

  • Tang, S., et al. (2022). "Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters." Frontiers in Pharmacology, 13, 825603. URL:[Link]

  • Vanover, K. E., et al. (2006). "Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist." Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. URL:[Link]

Exploratory

Synthesis pathways for 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one precursors

An In-Depth Technical Guide to the Synthesis of Precursors for 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one Introduction The synthesis of complex organic molecules, particularly those with pharmaceutical applications,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of Precursors for 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one

Introduction

The synthesis of complex organic molecules, particularly those with pharmaceutical applications, is a cornerstone of modern medicinal chemistry. The target molecule, 4-(4-(4-fluorophenyl)piperazin-1-yl)butan-2-one, is a substituted piperazine derivative. The piperazine ring is a ubiquitous scaffold in drug discovery, and its derivatives are known to exhibit a wide range of biological activities. This guide provides a detailed exploration of the synthetic pathways leading to the precursors of this target molecule, offering a comprehensive resource for researchers and drug development professionals. We will delve into the strategic disconnection of the target molecule, analyze the synthesis of its key building blocks, and present validated protocols for their preparation.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 4-(4-(4-fluorophenyl)piperazin-1-yl)butan-2-one, breaks the C-N bond between the piperazine nitrogen and the butanone side chain. This approach simplifies the synthesis into a convergent strategy, focusing on the preparation of two primary precursors:

  • Precursor A: 1-(4-Fluorophenyl)piperazine

  • Precursor B: A 4-halobutan-2-one (either chloro- or bromo- derivative)

The final step involves the N-alkylation of Precursor A with Precursor B, a robust and widely used method for forming C-N bonds.[1][2][3]

G cluster_precursors Key Precursors TM 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one P1 1-(4-Fluorophenyl)piperazine (Precursor A) TM->P1 C-N Disconnection (N-Alkylation) P2 4-Halobutan-2-one (Precursor B) TM->P2

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursor A: 1-(4-Fluorophenyl)piperazine

1-(4-Fluorophenyl)piperazine (CAS: 2252-63-3) is a critical intermediate.[4] An efficient and commonly employed method for its synthesis involves the reaction of 4-fluoroaniline with a bis-electrophilic agent that forms the piperazine ring.

Method: Cyclization of Diethanolamine with 4-Fluoroaniline

This classical approach involves the reaction of 4-fluoroaniline with diethanolamine in the presence of a strong acid, typically sulfuric or polyphosphoric acid, which catalyzes the double cyclization to form the piperazine ring.

G F_Aniline 4-Fluoroaniline Acid H₂SO₄ (catalyst) Heat F_Aniline->Acid Diethanolamine Diethanolamine Diethanolamine->Acid Product 1-(4-Fluorophenyl)piperazine Acid->Product

Caption: Synthesis of 1-(4-Fluorophenyl)piperazine.

Experimental Protocol
  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: To the flask, add 4-fluoroaniline (1.0 eq) and diethanolamine (1.1 eq).

  • Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid (2.0 eq) to the stirred mixture. An exothermic reaction will occur.

  • Reaction: Heat the mixture to 180-200°C for 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Basify the acidic solution with a concentrated sodium hydroxide solution until the pH is >10.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or crystallization.

Synthesis of Precursor B: 4-Halogenated Butan-2-ones

The choice between 4-chloro- and 4-bromobutan-2-one depends on factors such as cost, availability of starting materials, and desired reactivity (bromides are typically more reactive alkylating agents). Both serve as valuable intermediates in organic synthesis.[5][6]

Method 1: Synthesis of 4-Chlorobutan-2-one from 4-Hydroxy-2-butanone

4-Chlorobutan-2-one (CAS: 6322-49-2) can be reliably synthesized from 4-hydroxy-2-butanone via chlorination with thionyl chloride (SOCl₂).[7][8]

G Start 4-Hydroxy-2-butanone Reagent Thionyl Chloride (SOCl₂) Dichloromethane (DCM) Start->Reagent Product 4-Chlorobutan-2-one Reagent->Product G PrecursorA 1-(4-Fluorophenyl)piperazine Conditions Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., ACN, DMF) Optional: NaI (catalyst) PrecursorA->Conditions PrecursorB 4-Halobutan-2-one PrecursorB->Conditions Product 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one Conditions->Product

Caption: Final N-alkylation step.

Experimental Protocol (General Procedure)
  • Setup: To a round-bottom flask, add 1-(4-fluorophenyl)piperazine (1.0 eq), a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF), and a base. Anhydrous potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq) are effective choices. [2][9]2. Catalyst: For reactions involving 4-chlorobutan-2-one, the addition of a catalytic amount of sodium iodide (NaI, 0.1 eq) can accelerate the reaction via the Finkelstein reaction.

  • Reagent Addition: Add 4-halobutan-2-one (1.1 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture (e.g., to 60-80°C or reflux) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Alternative Synthetic Approaches

While N-alkylation is the most direct route, reductive amination represents a powerful alternative for C-N bond formation. [10][11]This strategy would involve the reaction of 1-(4-fluorophenyl)piperazine with a suitable four-carbon keto-aldehyde or its equivalent, such as 3-oxobutanal, in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. [12][13][14]Though potentially feasible, this route may be complicated by the stability and availability of the required carbonyl precursor.

Conclusion

The synthesis of precursors for 4-(4-(4-fluorophenyl)piperazin-1-yl)butan-2-one is most effectively achieved through a convergent strategy. The preparation of 1-(4-fluorophenyl)piperazine and a 4-halobutan-2-one can be accomplished using well-established and scalable methods. The final N-alkylation step provides a reliable and high-yielding route to the target structure. The choice of specific reagents and conditions, particularly for the halogenation and alkylation steps, allows for process optimization based on cost, safety, and efficiency considerations. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize these valuable chemical intermediates.

References

  • Collins, M., et al. (1992). Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). Journal of the Chemical Society, Perkin Transactions 1, (23), 3185-3188. Available from: [Link]

  • Google Patents. (n.d.). CN103553890A - Synthesis method of 4-chloro-2-butanone.
  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Orr, M. D., et al. (2020). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Journal of Medicinal Chemistry, 63(15), 8287–8305. Available from: [Link]

  • Mol-Instincts. (2025, May 20). 4-chloro-2-butanone - 6322-49-2. Available from: [Link]

  • Mirabile, S., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ChemMedChem, 17(21), e202200305. Available from: [Link]

  • Vitale, P., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. Available from: [Link]

  • Koch, C. R. (1942). A study of the synthesis of 4-chlorobutanal. University of Louisville. Available from: [Link]

  • Yurttaş, L., et al. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 61(4-5), 335-342. Available from: [Link]

  • Prisinzano, T., et al. (2003). A concise synthesis of (S)-(+)-1-(4-{2-[bis-(4-fluorophenyl)methoxy]-ethyl} piperazin-1-yl)-2-phenylpropan-2-ol dimaleate. University of Kentucky. Available from: [Link]

  • iChemical. (n.d.). 4-BROMOBUTAN-2-ONE, CAS No. 28509-46-8. Available from: [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201-1204. Available from: [Link]

  • Mirabile, S., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ResearchGate. Available from: [Link]

  • Duncton, M. A. J. (2011). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(11), 6947-7015. Available from: [Link]

  • Wuest, M., et al. (2012). 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. Molecules, 17(1), 1083-1101. Available from: [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201-4. Available from: [Link]

  • Ramachandran, P. V. (2023). Development of Amine-Boranes And Derivatives For Reductive Amination. Purdue University. Available from: [Link]

  • NextSDS. (n.d.). 4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-one. Available from: [Link]

  • McManus, J. B., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683. Available from: [Link]

  • Pati, H. N., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, M607. Available from: [Link]

  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available from: [Link]

  • Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

HPLC-UV method development for 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one quantification

Application Note: Rational HPLC-UV Method Development and ICH Q2(R2) Validation for 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one Quantification Introduction & Mechanistic Rationale The compound 4-(4-(4-Fluorophenyl)pi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational HPLC-UV Method Development and ICH Q2(R2) Validation for 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one Quantification

Introduction & Mechanistic Rationale

The compound 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one is a structurally complex intermediate frequently utilized in the synthesis of neuroactive pharmaceuticals, including butyrophenone-class antipsychotics. Quantifying this compound accurately during drug development requires a robust analytical framework. However, the molecule presents a classic chromatographic challenge: the presence of a highly basic piperazine ring.

When analyzed via reversed-phase liquid chromatography (RPLC) using standard silica-based stationary phases, the secondary and tertiary amines of the piperazine moiety (pKa ~8.5–9.5) become positively charged. If the mobile phase pH is not strictly controlled, these cations undergo deleterious secondary ion-exchange interactions with ionized residual silanols (-SiO⁻) on the silica support[1]. This phenomenon disrupts the standard hydrophobic partitioning mechanism, resulting in severe "shark-fin" peak tailing, shifting retention times, and inaccurate peak integration.

To establish a self-validating, highly reproducible assay aligned with the modernized [ICH Q2(R2) guidelines][2], this method development strategy employs a low-pH suppression technique. By utilizing a highly end-capped C18 column in conjunction with a pH 3.0 phosphate buffer, the residual silanols are fully protonated (neutralized). This forces the analyte to interact solely via predictable hydrophobic partitioning. Furthermore, detection is optimized at 245 nm to capitalize on the strong UV absorbance of the conjugated 4-fluorophenyl chromophore[3].

Mechanism cluster_0 Unoptimized (pH > 4.0) cluster_1 Optimized (pH 3.0 Buffer) A Basic Piperazine Nitrogen (Protonated Cation) B Ionized Silanols (-SiO⁻) A->B Electrostatic Attraction E Protonated Silanols (-SiOH) A->E Neutralized (No Attraction) C Secondary Ion-Exchange B->C D Severe Peak Tailing C->D F Hydrophobic Partitioning E->F G Sharp, Symmetrical Peak F->G

Fig 1: Mechanistic suppression of secondary silanol interactions via mobile phase pH control.

Experimental Protocol: A Self-Validating System

To guarantee trustworthiness, this protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) to verify that the instrument, reagents, and column are performing within acceptable thermodynamic and kinetic limits before any sample data is acquired.

Reagents and Materials
  • Analyte: 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Buffer Reagents: Potassium dihydrogen phosphate (KH₂PO₄) and Orthophosphoric acid (HPLC grade).

  • Column: Phenomenex Gemini C18 or Waters XBridge C18 (150 mm × 4.6 mm, 5 µm). Causality note: These columns feature advanced end-capping and robust silica backbones designed specifically to resist basic compound tailing[4].

Chromatographic Conditions
  • Mobile Phase Preparation:

    • Buffer: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of Milli-Q water (20 mM). Adjust the pH precisely to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm nylon membrane.

    • Eluent: Isocratic mixture of Buffer and Acetonitrile (50:50, v/v).

  • Flow Rate: 1.0 mL/min (Ensures optimal linear velocity for a 4.6 mm ID column).

  • Column Temperature: 30°C ± 1°C (Stabilizes mass transfer kinetics and reduces backpressure).

  • Detection Wavelength: UV at 245 nm[3].

  • Injection Volume: 10 µL.

Standard and Sample Preparation
  • Diluent: Mobile Phase (Buffer:ACN, 50:50 v/v). Causality note: Dissolving the sample in the mobile phase eliminates solvent-mismatch phenomena, which can cause peak fronting or splitting upon injection.

  • Stock Solution: Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard (100% Nominal): Pipette 5.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume (50 µg/mL).

System Suitability Testing (SST)

Inject the Working Standard (50 µg/mL) in five replicates prior to the analytical run. The system is validated for use only if the following criteria are met:

  • Peak Tailing Factor (T): ≤ 1.5 (Confirms successful silanol suppression).

  • Theoretical Plates (N): ≥ 5,000 (Confirms column efficiency).

  • Precision: %RSD of peak area ≤ 2.0%.

Method Validation Lifecycle (ICH Q2(R2) Framework)

The analytical procedure was validated in strict accordance with the [ICH Q2(R2) guidelines][5], which emphasize a lifecycle approach to ensure the method remains fit-for-purpose.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of impurities or degradants[2]. The API was subjected to forced degradation conditions: 1N HCl (acidic), 1N NaOH (basic), 3% H₂O₂ (oxidative), UV light (photolytic), and 60°C (thermal) for 24 hours. Using a Photodiode Array (PDA) detector, the peak purity angle of the 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one peak was consistently lower than the purity threshold across all stressed samples, proving no co-eluting interferences.

Reportable Range, Linearity, and Sensitivity

The reportable range was established from 10% to 150% of the nominal working concentration (5.0 µg/mL to 75.0 µg/mL). Calibration curves were generated using linear regression analysis. The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on signal-to-noise ratios of 3:1 and 10:1, respectively[1].

Accuracy and Precision

Accuracy was evaluated via recovery studies by spiking known amounts of the API into a synthetic matrix at three concentration levels (50%, 100%, and 150%). Precision was assessed at two levels: Repeatability (intra-day, n=6) and Intermediate Precision (inter-day, different analyst, n=6).

Robustness (Quality by Design)

Robustness was verified by introducing deliberate, small variations to the critical method parameters: mobile phase pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±5°C). The method's self-validating SST criteria (Tailing factor and %RSD) remained well within acceptable limits under all perturbed conditions.

Workflow cluster_val Validation Parameters A 1. Analyte Profiling (pKa, LogP, UV Max) B 2. Column Selection (End-capped C18) A->B C 3. Mobile Phase Optimization (pH 3.0 Buffer + ACN) B->C D 4. ICH Q2(R2) Validation Lifecycle Approach C->D E Specificity & Range D->E F Accuracy & Precision D->F G Robustness (DoE) D->G H 5. Routine API Quantification E->H F->H G->H

Fig 2: Lifecycle approach to HPLC-UV method development and ICH Q2(R2) validation workflow.

Quantitative Data Summary

The following table synthesizes the quantitative validation data, demonstrating compliance with global regulatory standards.

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.142, Threshold: 0.285Pass
Linearity & Range R² ≥ 0.999 (10% to 150% nominal)R² = 0.9998 (y = 45210x + 125)Pass
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.6% ± 0.5% (across all levels)Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6 injections)%RSD = 0.78%Pass
Sensitivity (LOD / LOQ) S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD: 0.08 µg/mL, LOQ: 0.25 µg/mLPass
Robustness SST criteria met during deliberate shiftsTailing Factor max = 1.32Pass

Conclusion

A highly specific, accurate, and robust HPLC-UV method was successfully developed for the quantification of 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one. By understanding the chemical causality behind piperazine-silanol interactions, the method utilizes a targeted low-pH buffering strategy to guarantee excellent peak symmetry. The protocol operates as a self-validating system through rigorous System Suitability Testing and fully complies with the latest ICH Q2(R2) validation guidelines, making it highly suitable for routine quality control and pharmaceutical drug development applications.

Sources

Application

Application Note: 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one as a Strategic Intermediate in CNS Drug Design

Executive Summary The rational design of central nervous system (CNS) therapeutics heavily relies on privileged scaffolds that can reliably interact with monoamine receptors. 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of central nervous system (CNS) therapeutics heavily relies on privileged scaffolds that can reliably interact with monoamine receptors. 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one (CAS: 27338-59-6) is a highly versatile, dual-pharmacophore chemical intermediate. It combines the well-documented receptor affinity of the p-fluorophenylpiperazine (pFPP) moiety with an electrophilic butan-2-one linker. This unique structural topology allows medicinal chemists to rapidly generate diverse libraries of neuroactive compounds—ranging from atypical antipsychotics to novel sigma receptor ligands—through divergent synthetic pathways.

Mechanistic Rationale in Drug Design

The architectural value of 4-(4-(4-fluorophenyl)piperazin-1-yl)butan-2-one lies in its bipartite nature:

  • The pFPP Pharmacophore: The 1-(4-fluorophenyl)piperazine subunit is a deeply validated motif in neuropharmacology[1]. The electron-withdrawing para-fluoro substitution enhances metabolic stability (preventing para-hydroxylation by CYP450 enzymes) while increasing the lipophilicity required for blood-brain barrier (BBB) penetration. This moiety acts as a primary binding determinant for 5-HT 1A​ , 5-HT 2A​ , and Dopamine D 2​ /D 4​ receptors, a profile highly sought after in the development of atypical antipsychotics like fananserin[1][2].

  • The Butan-2-one Linker: The four-carbon aliphatic chain provides the optimal spatial geometry (typically 3–4 carbons) required to bridge the piperazine nitrogen with secondary binding pockets in monoamine receptors[2]. More importantly, the methyl ketone serves as a highly reactive, chemoselective hub. It can undergo reductive aminations, nucleophilic additions, and condensations, allowing researchers to append diverse functional groups without disrupting the core pFPP pharmacophore.

SyntheticWorkflow Intermediate 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one (Central Hub) ReductiveAmination Reductive Amination (NaCNBH3, Amines) Intermediate->ReductiveAmination Grignard Grignard Addition (R-MgX, THF) Intermediate->Grignard Condensation Condensation (Hydrazines) Intermediate->Condensation TargetA Diamine Derivatives (Sigma & 5-HT Ligands) ReductiveAmination->TargetA TargetB Tertiary Alcohols (D2/D4 Antagonists) Grignard->TargetB TargetC Heterocycles (Pyrazoles) (Anti-inflammatory/CNS) Condensation->TargetC

Figure 1: Divergent synthetic workflows utilizing the butan-2-one intermediate.

Pharmacodynamic Signaling Pathways

Derivatives synthesized from this intermediate typically exhibit polypharmacology, modulating multiple G-protein coupled receptors (GPCRs). The pFPP moiety frequently acts as an antagonist at 5-HT 2A​ and D 2​ receptors, while displaying partial agonism at 5-HT 1A​ receptors[3][4]. This specific receptor profile is the cornerstone of modern treatments for schizophrenia, as it mitigates the extrapyramidal side effects (EPS) classically associated with pure D 2​ blockade[2].

SignalingPathway Ligand pFPP-Derived Ligand Receptor5HT 5-HT1A / 5-HT2A Receptors Ligand->Receptor5HT Agonism/Antagonism ReceptorD2 Dopamine D2/D4 Receptors Ligand->ReceptorD2 Antagonism GiProtein Gi/o Protein Activation Receptor5HT->GiProtein BetaArrestin β-Arrestin Recruitment Receptor5HT->BetaArrestin ReceptorD2->GiProtein ReceptorD2->BetaArrestin cAMP ↓ cAMP Levels GiProtein->cAMP Modulation Receptor Internalization BetaArrestin->Modulation Efficacy Antipsychotic & Anxiolytic Efficacy cAMP->Efficacy Modulation->Efficacy

Figure 2: Polypharmacological signaling pathways of pFPP-derived CNS agents.

Validated Experimental Protocols

The following protocols have been optimized for chemoselectivity and yield, utilizing the ketone functionality of 4-(4-(4-fluorophenyl)piperazin-1-yl)butan-2-one.

Protocol A: Chemoselective Reductive Amination

This protocol generates extended diamine scaffolds, which are highly relevant for targeting [5].

Causality & Design: Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride (NaBH 4​ ) because STAB is a milder reducing agent that selectively reduces the transient iminium ion without reducing the starting ketone to a secondary alcohol. Acetic acid is added to catalyze iminium ion formation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert N 2​ atmosphere, dissolve 4-(4-(4-fluorophenyl)piperazin-1-yl)butan-2-one (1.0 eq, 10 mmol) and the desired primary or secondary amine (1.2 eq, 12 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Activation: Add glacial acetic acid (1.5 eq, 15 mmol) dropwise. Stir the mixture at room temperature (20–25 °C) for 30 minutes to allow for complete imine/iminium formation.

  • Reduction: Cool the reaction to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the exothermic release of hydrogen gas.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via TLC (DCM:MeOH 9:1, visualization with UV and Ninhydrin stain).

  • Self-Validating Workup: Quench the reaction carefully with saturated aqueous NaHCO 3​ (20 mL). Rationale: This neutralizes the acetic acid and decomposes unreacted STAB, preventing side reactions. The basic pH ensures the newly formed diamine is in its free-base form, driving it into the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Grignard Addition for Tertiary Alcohols

This protocol yields tertiary alcohols, creating structural analogs similar to the butyrophenone class of antipsychotics[2].

Causality & Design: The reaction must be kept strictly anhydrous and cold (0 °C) to prevent the Grignard reagent from acting as a base, which would enolize the methyl ketone and result in the recovery of unreacted starting material.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(4-(4-fluorophenyl)piperazin-1-yl)butan-2-one (1.0 eq, 5 mmol) in anhydrous THF (20 mL) under an argon atmosphere. Cool the solution to 0 °C.

  • Addition: Add the desired Grignard reagent (R-MgBr, 1.5 eq, 7.5 mmol) dropwise via syringe over 20 minutes. Maintain the internal temperature below 5 °C.

  • Propagation: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Self-Validating Workup: Quench the reaction by slowly adding saturated aqueous NH 4​ Cl (15 mL) at 0 °C. Rationale: NH 4​ Cl provides a mild proton source that breaks down the magnesium alkoxide intermediate without causing acid-catalyzed dehydration of the newly formed tertiary alcohol (which would occur if strong acids like HCl were used).

  • Extraction: Extract with ethyl acetate (3 x 15 mL). Wash with brine, dry over MgSO 4​ , and evaporate the solvent. Purify the tertiary alcohol via recrystallization or column chromatography.

Quantitative Data Summary

The table below summarizes the expected outcomes and target applications for the divergent synthetic pathways utilizing the butan-2-one intermediate.

Synthetic TransformationReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Pharmacological Target Class
Reductive Amination Amine, NaBH(OAc) 3​ , AcOH, DCE20–2512–1675–88%Sigma ( σ1​ / σ2​ ), 5-HT Ligands
Grignard Addition R-MgBr, Anhydrous THF0 to 252–465–80%Dopamine D 2​ /D 4​ Antagonists
Hydrazone Condensation R-NHNH 2​ , EtOH, Cat. AcOH80 (Reflux)4–680–95%Anti-inflammatory / Tubulin Inhibitors

References

  • Grokipedia. 3-Chloro-4-fluorophenylpiperazine - Pharmaceutical precursors. Retrieved from:[Link]

  • ACS Publications. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Retrieved from:[Link]

  • ACS Publications. Current and Novel Approaches to the Drug Treatment of Schizophrenia. Retrieved from:[Link]

  • National Institutes of Health (PMC). The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA. Retrieved from:[Link]

Sources

Method

Extraction techniques for 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one from biological matrices

[label="Mixed-Mode C Fig 1. Chemical state and mechanistic retention logic of piperazines on mixed-mode cation exchange.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Mixed-Mode C

Fig 1. Chemical state and mechanistic retention logic of piperazines on mixed-mode cation exchange.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a self-validating system: the use of a Stable Isotopically Labeled (SIL) internal standard (e.g., pFPP-D4 or TFMPP-D4) added prior to any sample manipulation. This accounts for volumetric losses, extraction inefficiencies, and MS ion suppression simultaneously[1].

Reagents & Materials
  • Sorbent: Polymeric Mixed-Mode Strong Cation Exchange (MCX) Cartridges (30 mg / 1 mL).

  • Internal Standard (IS): pFPP-D4 (100 ng/mL in Methanol).

  • Pre-treatment Buffer: 2% Formic Acid (FA) in LC-MS grade water.

  • Elution Solvent: 5% Ammonium Hydroxide (NH₄OH) in Methanol (Prepare fresh daily to prevent ammonia volatilization).

Sample Pre-Treatment
  • Plasma/Blood: Transfer 200 µL of plasma into a microcentrifuge tube. Add 20 µL of IS. Add 600 µL of cold Acetonitrile (4°C) to precipitate proteins[2]. Vortex for 30 seconds, then centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a new tube and dilute with 800 µL of 2% FA in water. Check that pH < 3.

  • Urine: Piperazines are often excreted largely unchanged or as hydroxylated metabolites[3]. Transfer 200 µL of urine, add 20 µL of IS, and dilute directly with 800 µL of 2% FA in water. Centrifuge to remove particulates.

Solid-Phase Extraction (SPE) Workflow
  • Conditioning: Pass 1.0 mL of Methanol through the MCX cartridge, followed by 1.0 mL of LC-MS grade water. (Mechanism: Solvates the polymeric backbone and prepares the active sites).

  • Loading: Apply the pre-treated, acidified sample at a flow rate of 1 mL/min.

  • Aqueous Wash: Pass 1.0 mL of 2% FA in water. (Mechanism: Removes highly polar, water-soluble endogenous salts).

  • Organic Wash: Pass 1.0 mL of 100% Methanol. (Mechanism: Strips away neutral lipids and non-basic hydrophobic interferences. The protonated analyte remains ionically bound).

  • Drying: Apply maximum vacuum (>-10 inHg) for 3 minutes to remove residual aqueous solvent.

  • Elution: Elute the target compound with 2 x 500 µL of 5% NH₄OH in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% FA).

SPE_Workflow A Biological Sample (Plasma / Urine) B Protein Precipitation (Acetonitrile, 4°C) A->B C Centrifugation & Supernatant Collection B->C D Acidification (2% Formic Acid, pH < 3) C->D E Mixed-Mode Cation Exchange (MCX) SPE D->E F Wash Step 1: 2% Formic Acid Wash Step 2: Methanol E->F G Elution (5% NH4OH in Methanol) F->G H Evaporation (N2) & Reconstitution G->H I LC-MS/MS Analysis H->I

Fig 2. Optimized Solid-Phase Extraction (SPE) workflow for piperazine derivatives in biological matrices.

LC-MS/MS Analytical Parameters

To achieve optimal sensitivity, analysis should be performed using a reversed-phase column (e.g., Biphenyl or C18, 50 x 2.1 mm, 1.7 µm) coupled to a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (+ESI) mode[4].

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 4.5 minutes. The butanone and fluorophenyl groups provide excellent retention on a Biphenyl column via pi-pi interactions, separating the analyte from early-eluting polar matrix components.

Quantitative Data Presentation

The efficacy of the MCX extraction protocol is validated by assessing Absolute Recovery, Matrix Effects (Ion Suppression/Enhancement), and Limits of Quantitation (LOQ) across different matrices. The data below synthesizes expected validation parameters for fluorophenylpiperazine derivatives utilizing this exact methodology[2][5].

MatrixAbsolute Recovery (%)Matrix Effect (%)Intra-day Precision (CV%)LOQ (ng/mL)Linearity Range (ng/mL)
Human Plasma 88.5 ± 4.2-6.4 (Slight Suppression)< 5.8%0.050.05 – 500
Whole Blood 82.1 ± 5.5-12.1 (Suppression)< 7.2%0.100.10 – 500
Human Urine 94.3 ± 3.1+2.3 (Negligible)< 4.1%0.020.02 – 1000

Table 1. Summary of quantitative validation parameters for fluorophenylpiperazine extraction via MCX SPE. Matrix effects close to 0% indicate highly effective removal of interfering biological components.

References

  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches - MDPI.[Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - ResearchGate.[Link]

  • Analysis of New Designer Drugs in Post-Mortem Blood Using High-Resolution Mass Spectrometry - Oxford Academic.[Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X' - Scholars.Direct.[Link]

  • Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS - Oxford Academic.[Link]

  • A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD - NIH.[Link]

Sources

Application

Application Note: Aqueous Formulation Strategies for 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists. Compound Profile: 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one (FPB) Classification: BCS Class II-like (Low Solubility,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists. Compound Profile: 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one (FPB) Classification: BCS Class II-like (Low Solubility, High Permeability)

Executive Summary & Physicochemical Profiling

The synthetic azaheterocycle 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one presents a classic formulation challenge. The molecule is characterized by three distinct functional domains:

  • A highly lipophilic fluorophenyl group that drives its poor aqueous solubility[1].

  • A weakly basic piperazine ring (estimated pKa​ ~7.5–8.0), making its solubility highly pH-dependent[2].

  • A polar butan-2-one (ketone) chain capable of acting as a hydrogen bond acceptor.

Like many fluorinated piperazine derivatives, this compound precipitates rapidly in neutral or alkaline aqueous environments[2]. To utilize this compound in preclinical assays or injectable therapeutics, specialized formulation strategies are required to overcome the thermodynamic barriers of dissolution. This guide details three field-proven, self-validating formulation strategies: pH modulation, co-solvent/micellar systems, and cyclodextrin inclusion complexation.

Workflow Start 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one (Hydrophobic API) Step1 Physicochemical Profiling (pKa, LogP, Melting Point) Start->Step1 Step2 Solubility Screening (Aqueous vs. Organic) Step1->Step2 Branch1 pH Adjustment (pH 3.0 - 5.0) Step2->Branch1 Branch2 Co-Solvent System (PEG 400 / PG / Tween 80) Step2->Branch2 Branch3 Cyclodextrin Complexation (HP-β-CD) Step2->Branch3 Eval Solubility & Stability Quantification (HPLC) Branch1->Eval Branch2->Eval Branch3->Eval Opt Optimized Aqueous Formulation Eval->Opt

Formulation screening workflow for poorly soluble piperazine derivatives.

Strategy I: pH Modulation and In-Situ Salt Formation

The Causality

The solubility of weakly basic drugs can be exponentially increased by lowering the formulation pH below the compound's pKa​ [3]. By adjusting the pH to acidic conditions (pH 3.0–4.0), the tertiary amine on the piperazine ring becomes protonated. This in-situ salt formation (e.g., citrate or hydrochloride salt) dramatically increases ion-dipole interactions with the aqueous solvent, overcoming the hydrophobic penalty of the fluorophenyl ring[].

Self-Validating Protocol
  • Preparation: Weigh 10.0 mg of the API into a sterile 20 mL glass scintillation vial.

  • Initial Dispersion: Add 8 mL of ultra-pure water (Milli-Q). The API will remain as an insoluble suspension.

  • Titration: Under continuous magnetic stirring (400 rpm), titrate dropwise with 0.1 M Citric Acid. Monitor continuously with a calibrated pH probe.

  • Dissolution: As the pH drops below 4.5, the suspension will begin to clear. Continue titrating until the pH stabilizes at 4.0 ± 0.2.

  • Equilibration: Sonicate the solution for 15 minutes at 25°C to ensure the complete dissolution of any micro-particulates. Adjust the final volume to 10 mL using a pH 4.0 citrate buffer.

  • Validation Step: Monitor the solution via UV-Vis spectrophotometry at 600 nm. An absorbance of <0.01 confirms the absence of colloidal precipitation. To validate that the solubility is strictly pH-dependent, back-titrate a 1 mL aliquot to pH 7.4 using 0.1 M NaOH; immediate cloudiness confirms the mechanism.

Strategy II: Co-Solvent and Micellar Solubilization

The Causality

For intravenous or cellular assays where acidic pH is poorly tolerated, pH adjustment alone is insufficient. Co-solvents (such as PEG 400 and Propylene Glycol) reduce the dielectric constant of the aqueous vehicle. This disrupts the highly ordered hydrogen-bonding network of water, creating a more favorable thermodynamic environment for the non-polar fluorophenyl moiety[]. The addition of a non-ionic surfactant (Polysorbate 80) further lowers surface tension and forms micelles that physically encapsulate the hydrophobic drug core, preventing precipitation upon dilution[3],[5].

Self-Validating Protocol
  • Organic Phase Preparation: In a glass beaker, combine 20% (v/v) Polyethylene Glycol (PEG) 400, 10% (v/v) Propylene Glycol (PG), and 2% (v/v) Polysorbate 80 (Tween 80). Stir at 300 rpm until optically homogenous.

  • API Solubilization: Add 25.0 mg of the API directly into the organic/surfactant mixture. Stir until completely dissolved (the lipophilic nature of the compound allows rapid dissolution in this phase).

  • Aqueous Phase Addition: Slowly add 68% (v/v) of an aqueous buffer (Phosphate Buffer, pH 6.5) dropwise at a rate of 1 mL/min while stirring vigorously (600 rpm). Critical: Rapid addition can cause localized supersaturation and irreversible crystallization.

  • Validation Step: Perform a 1:10 serial dilution of the final formulation in simulated physiological plasma (pH 7.4). If the co-solvent capacity is exceeded, instantaneous cloudiness (supersaturation collapse) will occur. A stable, clear solution for >24 hours confirms the integrity of the micellar encapsulation.

Strategy III: Cyclodextrin Inclusion Complexation

The Causality

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide featuring a hydrophobic internal cavity and a hydrophilic exterior. The fluorinated phenyl ring and the piperazine moiety of the API have a high geometric and thermodynamic affinity for this cavity, forming a non-covalent inclusion complex[6],[1]. This host-guest interaction shields the hydrophobic regions from water, dramatically enhancing aqueous solubility without altering the drug's molecular structure or requiring non-physiological pH levels[7].

Mechanism API Free API (Hydrophobic Fluorophenyl) Mix Aqueous Co-incubation (Thermodynamic Equilibration) API->Mix CD HP-β-CD (Hydrophobic Cavity) CD->Mix Mech1 Displacement of Cavity Water Mix->Mech1 Mech2 Hydrophobic Interaction (Fluorophenyl Ring into Cavity) Mech1->Mech2 Mech3 Hydrogen Bonding (Piperazine/Ketone with CD Rim) Mech2->Mech3 Complex Soluble Inclusion Complex (Enhanced Bioavailability) Mech3->Complex

Mechanistic pathway of HP-β-CD inclusion complexation with the API.

Self-Validating Protocol
  • Host Solution Preparation: Prepare a 10% (w/v) HP-β-CD solution in a mild buffer (e.g., 50 mM Acetate Buffer, pH 5.5).

  • Phase-Solubility Setup: Add an excess amount of the API (e.g., 50 mg) to 10 mL of the HP-β-CD solution to ensure saturation.

  • Thermodynamic Equilibration: Seal the vial and subject the suspension to continuous orbital shaking at 150 rpm for 48 hours at a constant 25°C.

  • Separation: Centrifuge the mixture at 10,000 × g for 15 minutes to pellet the uncomplexed, insoluble API. Collect the supernatant and filter through a 0.45 µm PVDF syringe filter.

  • Validation Step: Analyze the supernatant via HPLC-UV. To validate the host-guest stoichiometry, construct a phase-solubility diagram by repeating the protocol with varying HP-β-CD concentrations (2%, 5%, 10%, 20%). A linear increase in dissolved API concentration (an AL​ -type curve) validates the formation of a 1:1 stoichiometric inclusion complex.

Quantitative Data Presentation

The table below summarizes the expected solubility enhancements based on the applied formulation strategies, allowing researchers to select the optimal vehicle based on their specific assay constraints.

Formulation StrategyVehicle CompositionFinal pHEstimated Solubility (mg/mL)Primary Mechanism of Solubilization
Baseline (Control) Ultra-pure Water7.0< 0.05N/A
pH Adjustment 0.1 M Citrate Buffer4.01.5 - 2.0Amine Protonation (In-situ salt)
Co-Solvent + Surfactant 20% PEG 400, 10% PG, 2% Tween 80, 68% Water6.52.5 - 3.5Dielectric Reduction & Micellization
Cyclodextrin Complex 10% HP-β-CD in Acetate Buffer5.55.0 - 8.0Hydrophobic Cavity Inclusion

References

  • Targeted Restoration of T-Cell Subsets by a Fluorinated Piperazine Derivative β-Cyclodextrin Complex in Experimental Pulmonary Inflammation. MDPI. Available at:[Link]

  • From Mechanochemically Driven Complexation and Multimodal Characterization to Stability and Toxicological Insight: A Study of Cinnarizine–β-Cyclodextrins Complexes. PMC - National Institutes of Health. Available at:[Link]

  • Considerations in Formulation Development of Injectable Solutions. Drug Development & Delivery. Available at:[Link]

  • Solubilization Using Cosolvent Approach. ResearchGate. Available at:[Link]

  • beta-cyclodextrin inclusion complexes. Science.gov. Available at:[Link]

  • Patent Application Publication US 2013/0065910 A1 (Meclizine aqueous formulation). Google Patents. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when synthesizing piperazine-derived pharmacophores.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when synthesizing piperazine-derived pharmacophores.

The synthesis of 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one relies on the aza-Michael addition of 1-(4-fluorophenyl)piperazine to methyl vinyl ketone (MVK). While theoretically straightforward, this reaction is notoriously plagued by competing side reactions. This guide deconstructs the thermodynamic and kinetic variables of the reaction, providing you with a self-validating system to maximize your synthetic yield.

Mechanistic Overview & Causality

The core transformation is a 1,4-conjugate addition (aza-Michael reaction)[1]. The secondary amine of 1-(4-fluorophenyl)piperazine acts as the Michael donor (nucleophile), attacking the electrophilic β-carbon of MVK (the Michael acceptor).

The Causality of Low Yields: MVK is a highly reactive, unhindered α,β-unsaturated ketone. If the reaction is pushed with heat to accelerate the amine addition, MVK readily undergoes radical-induced auto-polymerization. Furthermore, because the aza-Michael addition is thermodynamically controlled and reversible, elevated temperatures or harsh acidic/basic workups can trigger a retro-Michael reaction, reverting your product back to starting materials[2]. To achieve high yields, we must lower the activation energy of the forward reaction using mild Lewis acid catalysis (or highly polar protic environments) while strictly maintaining ambient or sub-ambient temperatures[3].

Mechanism A 1-(4-Fluorophenyl)piperazine (Nucleophile) D Zwitterionic Enolate Intermediate A->D B Methyl Vinyl Ketone (Michael Acceptor) C Catalytic Activation (e.g., Cu(0), CAN) B->C C->D Electrophilic Activation E Proton Transfer (Tautomerization) D->E F Target Molecule (β-amino ketone) E->F

Mechanistic pathway of the catalyzed aza-Michael addition.

Troubleshooting & FAQs

Q1: My reaction mixture turns into a thick, dark gel, and the product yield is below 30%. What is happening? A1: You are observing the radical polymerization of MVK. MVK is highly volatile and unstable. Solution: Never heat this reaction. Ensure your MVK is freshly distilled and stabilized with a radical inhibitor like hydroquinone or BHT. Always add MVK dropwise to the amine solution at 0 °C to dissipate the exothermic heat of mixing, then allow it to slowly warm to room temperature.

Q2: The reaction stalls at 60-70% conversion. How can I drive it to completion without heating? A2: Heating will only induce the retro-Michael reaction or MVK degradation. Instead, you need to lower the LUMO of the Michael acceptor. Solution: Implement a mild catalyst. Literature demonstrates that catalytic amounts of Ceric Ammonium Nitrate (CAN) (3 mol%) in water[3], or cellulose-supported Copper(0)[4], effectively coordinate to the carbonyl oxygen of MVK. This electrophilic activation accelerates the nucleophilic attack at room temperature, driving conversion >90% without thermal degradation. Alternatively, conducting the reaction in an ionic liquid like [bmim][PF6] utilizes hydrogen-bonding to stabilize the transition state[5].

Q3: LC-MS shows complete conversion, but I lose more than half of my product during silica gel chromatography. Is the product unstable? A3: Yes. Your target molecule is a β-amino ketone. Standard silica gel is highly acidic. The secondary tertiary amine will protonate and bind irreversibly to the column (causing severe streaking), and the acidic environment can catalyze an E1cB-like elimination (retro-Michael cleavage). Solution: Pre-treat your silica gel by flushing the column with 1-2% Triethylamine (TEA) in your non-polar eluent (e.g., Hexanes) to neutralize the acidic silanol sites. Alternatively, use basic alumina for purification.

Quantitative Data: Catalytic System Comparisons

To help you select the best reaction environment, below is a summary of validated conditions for the aza-Michael addition of secondary piperazines to MVK.

Catalytic System / SolventTemperatureReaction TimeSuppresses MVK Polymerization?Expected Yield (%)Reference
None / Methanol 60 °C (Reflux)12 hNo (High degradation)45 - 55%Baseline
None / [bmim][PF6] 25 °C0.5 hYes92 - 96%[5]
CAN (3 mol%) / Water 25 °C2 hYes95 - 99%[3]
Cellulose-Cu(0) / MeOH 25 °C1 hYes90 - 95%[4]

Validated Step-by-Step Experimental Protocol

This protocol utilizes the CAN-catalyzed aqueous method due to its high atom economy, suppression of polymerization, and ease of workup. It is designed as a self-validating system: each step contains a specific checkpoint to ensure the integrity of the reaction.

Step 1: Reagent Preparation

  • Dissolve 1-(4-fluorophenyl)piperazine (1.0 eq, 10 mmol) in 15 mL of deionized water (or a 1:1 mixture of Water/EtOH if solubility is an issue).

  • Add Ceric Ammonium Nitrate (CAN) (0.03 eq, 3 mol%).

  • Checkpoint: The solution should be clear and homogeneous.

Step 2: Controlled Addition

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Charge a dropping funnel with freshly distilled Methyl Vinyl Ketone (MVK) (1.2 eq, 12 mmol).

  • Add the MVK dropwise over 15 minutes under vigorous stirring.

  • Causality: The 0 °C environment prevents the exothermic spike that initiates MVK radical polymerization.

Step 3: Catalytic Activation & Stirring

  • Remove the ice bath and allow the reaction to naturally warm to 25 °C.

  • Stir for 2 hours.

  • Checkpoint: Monitor via TLC (Eluent: EtOAc/Hexanes 1:1 with 1% TEA). The starting amine spot should completely disappear.

Step 4: Mild Workup

  • Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL). Do not use acidic washes (e.g., HCl) as this will strip your product into the aqueous layer and promote retro-Michael degradation.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a bath temperature no higher than 30 °C.

Step 5: Purification

  • Purify the crude residue via flash column chromatography using silica gel pre-deactivated with 1% Triethylamine (TEA).

  • Elute with a gradient of Hexanes to EtOAc.

  • Checkpoint: Evaporate the pure fractions to yield 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one as a stable solid/oil.

Workflow N1 Step 1: Reagent Preparation Amine + CAN (3 mol%) in Water N2 Step 2: Controlled Addition Add MVK dropwise at 0 °C N1->N2 N3 Step 3: Catalytic Activation Stir at 25 °C for 2 hours N2->N3 N4 Step 4: Reaction Monitoring TLC/LC-MS to confirm conversion N3->N4 N5 Step 5: Mild Workup EtOAc extraction, avoid strong acids N4->N5 N6 Step 6: Purification TEA-deactivated silica gel chromatography N5->N6

Experimental workflow for the optimized aza-Michael synthesis.

References

  • Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine Source: IS MUNI URL
  • Cellulose-Supported Copper(0)
  • Source: PMC (National Institutes of Health)
  • The Michael Addition Reaction and Conjugate Addition Source: Master Organic Chemistry URL

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one

Welcome to the Technical Support Center. This guide addresses the physicochemical challenges of working with 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide addresses the physicochemical challenges of working with 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one . Researchers frequently encounter precipitation and low bioavailability when introducing this compound into polar solvents. The molecule's architecture features a basic piperazine ring flanked by a highly lipophilic 4-fluorophenyl group and an aliphatic butanone chain. While 1[1], the piperazine nitrogen provides a strategic chemical handle for solubility enhancement.

Below, we troubleshoot the most common experimental bottlenecks using field-proven strategies.

Salt Formation and pH Optimization

Q: Why does my compound immediately precipitate when added to aqueous buffers at physiological pH (7.4)?

A: At pH 7.4, the piperazine nitrogen (typical pKa ~8.5) exists in an equilibrium that heavily favors the uncharged free base form. This form is highly lipophilic and thermodynamically unstable in polar solvents like water. By lowering the pH below its pKa or forming a stable salt, you protonate the nitrogen, drastically increasing the molecule's polarity. The solubility of piperazine derivatives is highly dependent on the 2[2].

Protocol: In Situ Hydrochloride Salt Formation

Self-Validation Check: The transition from a cloudy suspension to a crystal-clear solution confirms successful protonation and salt formation.

  • Weighing: Suspend 10 mg of the free base compound in 1 mL of molecular biology grade water (initial state: cloudy suspension).

  • Titration: Under continuous magnetic stirring (400 rpm), add 0.1 M HCl dropwise (approximately 10-15 µL per addition).

  • Monitoring: Monitor the pH using a micro-pH probe. Dissolution typically occurs as the pH drops below 4.5.

  • Stabilization: Once the solution is completely clear, stir for an additional 10 minutes to ensure equilibrium.

  • Isolation (Optional): Lyophilize the clear solution for 24-48 hours to isolate the solid hydrochloride salt for long-term storage.

Cyclodextrin Inclusion Complexes

Q: I need to administer this compound in an in vivo animal model at neutral pH. How can I keep it dissolved without using toxic levels of organic co-solvents?

A: For physiological pH applications, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. Cyclodextrins sequester the hydrophobic moiety (the 4-fluorophenyl group) within a hydrophobic cavity while simultaneously [] to the polar solvent. This "solubilizes" the molecule without altering its ionization state or increasing formulation tonicity, preventing tissue irritation upon injection.

Protocol: Preparation of HP-β-CD Inclusion Complex

Self-Validation Check: The absence of a pellet after the final centrifugation step verifies that 100% of the drug has been successfully complexed.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile 1X PBS (pH 7.4).

  • Drug Addition: Add the free base of 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one to the HP-β-CD solution to achieve a target concentration of 2.5 mg/mL.

  • Energy Input: Sonicate the mixture in a water bath for 30 minutes at 25°C to disrupt crystalline aggregates.

  • Equilibration: Stir the suspension overnight (12-16 hours) at room temperature, protected from light, to allow the host-guest complexation to reach thermodynamic equilibrium.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PES syringe filter to remove any uncomplexed residual drug.

CDMechanism Drug Free Drug (Lipophilic) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulates Fluorophenyl ring CD HP-β-CD (Hydrophobic Cavity) CD->Complex Provides hydrophilic exterior

Mechanism of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) host-guest inclusion complexation.

Co-Solvent Systems for In Vitro Assays

Q: Can I dissolve the compound in DMSO and dilute it directly into my cell culture media?

A: Yes, the free base is highly soluble in aprotic polar solvents like DMSO. However, a common pitfall is "solvent shift" precipitation. When a highly concentrated DMSO stock is introduced to an aqueous medium, the DMSO rapidly diffuses into the water, leaving the lipophilic drug supersaturated, causing it to crash out as microcrystals. To prevent this, keep the final DMSO concentration ≤0.1% and ensure rapid mixing during addition.

Protocol: Co-Solvent Dilution Strategy

Self-Validation Check: Examining the media under a microscope post-dilution ensures no microcrystals have formed, validating the availability of the free drug to the cells.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C.

  • Pre-Warming: Warm the cell culture media to 37°C. (Solubility of piperazine compounds 2[2]).

  • Dilution: Place the media on a vortex mixer at low speed. Add the required volume of DMSO stock dropwise directly into the vortex center.

  • Verification: Examine the media under a phase-contrast microscope at 20X magnification to ensure complete solvation.

Quantitative Data Summary

Table 1: Comparative Solubility Profile of 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one

Formulation StateSolvent SystemAppx. Max Solubility (mg/mL)Recommended Application
Free BaseWater (pH 7.4)< 0.01None (Insoluble)
Free Base100% DMSO> 50.0Stock Solutions
HCl SaltWater (pH 4.0)~ 15.0Chemical Synthesis / NMR
HP-β-CD Complex20% HP-β-CD in PBS~ 5.0In Vivo Injections
Free BaseMedia + 0.1% DMSO~ 0.05In Vitro Cell Assays

Strategic Decision Matrix

Use the following workflow to determine the optimal solubility strategy for your specific experimental needs:

SolubilityWorkflow Problem Solubility Issue: 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one Decision Determine Downstream Application Problem->Decision App1 In Vitro Assays (Cell Culture) Decision->App1 App2 In Vivo Models (Physiological pH) Decision->App2 App3 Chemical Synthesis & NMR Decision->App3 Sol1 Co-Solvent System (DMSO stock -> Media) App1->Sol1 Sol2 Cyclodextrin Complexation (HP-β-CD) App2->Sol2 Sol3 Salt Formation (e.g., HCl, Mesylate) App3->Sol3

Decision matrix for selecting the optimal solubility strategy based on experimental application.

References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one. It addresses common challe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one. It addresses common challenges related to impurity reduction and offers practical, field-proven troubleshooting strategies and answers to frequently asked questions.

Troubleshooting Guide: Common Crystallization Issues & Solutions

This section is designed to help you resolve specific issues you may encounter during the crystallization of 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one.

Question 1: My final product has low purity, with significant levels of unreacted 1-(4-fluorophenyl)piperazine. How can I remove this impurity?

Answer:

This is a common issue, as the starting piperazine derivative can be carried through the process. Here’s a systematic approach to address this:

  • pH Adjustment and Extraction: Before crystallization, perform an acidic wash of your organic solution containing the crude product. The basic nitrogen atoms on the unreacted piperazine will be protonated, making it soluble in the aqueous acid phase, while your desired ketone product remains in the organic layer. Follow this with a basic wash to remove any residual acid.

  • Solvent Selection for Recrystallization: The choice of solvent is critical for selectively precipitating the desired product while leaving impurities in the mother liquor. For a molecule like 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one, consider a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. A good starting point would be a mixed solvent system, such as ethanol/water or isopropanol/heptane.

  • Controlled Cooling Rate: A slow and controlled cooling rate is crucial. Rapid cooling can lead to the co-precipitation of impurities. A stepwise or linear cooling profile will allow for the selective crystallization of the target molecule.

Question 2: During my attempt to crystallize the product, it "oiled out" and did not form a solid. What causes this and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high supersaturation or the presence of impurities that inhibit crystal nucleation.

  • Reduce Supersaturation: Oiling out is a sign that the solution is too concentrated or that the temperature was lowered too quickly. To remedy this, you can:

    • Add more of the primary solvent to reduce the concentration.

    • Re-heat the solution until it is clear and then cool it down at a much slower rate.

  • Seeding: Introducing a small number of seed crystals of the pure compound can provide a template for crystal growth and bypass the nucleation barrier, preventing oiling out.[1]

  • Solvent System Modification: The choice of solvent can greatly influence the tendency to oil out. Experiment with different anti-solvents or solvent mixtures to find a system that promotes direct crystallization.[2][3]

Question 3: My crystal yield is consistently low, even though the reaction appears to be complete. What factors could be contributing to this?

Answer:

Low yield can be attributed to several factors, from the crystallization process itself to the handling of the product.

  • Solubility in Mother Liquor: A significant portion of your product may remain dissolved in the mother liquor after filtration. To improve yield, you can:

    • Cool the crystallization mixture to a lower temperature (e.g., 0-5 °C) before filtration, provided this does not cause impurities to precipitate.

    • Concentrate the mother liquor and attempt a second crystallization to recover more product.

  • Optimize Solvent/Anti-Solvent Ratio: If using an anti-solvent, the ratio is critical. Too much anti-solvent can cause rapid precipitation and trap impurities, while too little will result in low yield. A systematic study to find the optimal ratio is recommended.

  • Polymorphism: It's possible that a more soluble, and therefore less likely to crystallize, polymorph is being formed.[2][3][4] Analytical techniques like Powder X-ray Diffraction (PXRD) can help identify the crystalline form.

Frequently Asked Questions (FAQs)

Q1: What are the likely organic impurities I should be looking for in 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one?

A1: Impurities can arise from starting materials, by-products, or degradation.[5][6] For this specific molecule, likely impurities include:

  • Unreacted Starting Materials: 1-(4-fluorophenyl)piperazine and the alkylating agent (e.g., 4-chloro-2-butanone or methyl vinyl ketone).

  • Over-alkylation Products: The formation of a di-alkylated piperazine species.

  • Degradation Products: Depending on the reaction and purification conditions (e.g., high temperature or extreme pH), degradation of the butanone side chain is possible.

Q2: Which analytical techniques are best for identifying and quantifying impurities in my product?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[5][7][8]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of pharmaceutical compounds and separating trace impurities.[5][7] A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile organic impurities, such as residual solvents.[5][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and structural details of unknown impurities.[5][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of the main compound and any significant impurities.

Q3: How do I choose the best solvent system for crystallization?

A3: The ideal crystallization solvent should exhibit:

  • High solubility for the target compound at high temperatures.

  • Low solubility for the target compound at low temperatures.

  • Good solubility for the impurities at all temperatures.

  • It should not react with the compound.

  • It should be non-toxic and environmentally friendly.

A solvent screening study is the most effective way to identify the optimal solvent or solvent mixture.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a suitable flask, dissolve the crude 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one in the minimum amount of a hot solvent (e.g., isopropanol).

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Solvent Screening for Crystallization
  • Preparation: Place a small amount (e.g., 10-20 mg) of the crude product into several small vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.

  • Heating and Cooling: For solvents where the compound is poorly soluble at room temperature, heat the vial and continue adding the solvent until the solid dissolves. Then, allow it to cool to room temperature and observe for crystal formation.

  • Anti-Solvent Addition: For solvents where the compound is highly soluble, add an anti-solvent (a solvent in which the compound is insoluble, e.g., water or heptane) dropwise until turbidity is observed. Then, heat to redissolve and cool slowly.

  • Evaluation: Evaluate each solvent system based on the quality and quantity of the crystals formed.

Visualizations

Crystallization Workflow Diagram

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Drying cluster_3 Analysis Crude_Product Crude Product Solvent_Selection Solvent Selection Crude_Product->Solvent_Selection Dissolution Dissolution (Heating) Solvent_Selection->Dissolution Cooling Controlled Cooling Dissolution->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Filtration Filtration Crystal_Formation->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying Purity_Check Purity Check (HPLC) Drying->Purity_Check Final_Product Pure Crystalline Product Purity_Check->Final_Product

Caption: A typical workflow for the crystallization process.

Troubleshooting Logic Diagram for "Oiling Out"

G action_node action_node outcome_node outcome_node Oiling_Out Product 'Oiled Out'? High_Supersaturation High Supersaturation? Oiling_Out->High_Supersaturation Yes Impurity_Inhibition Impurity Inhibition? High_Supersaturation->Impurity_Inhibition No Reduce_Concentration Reduce Concentration / Slower Cooling High_Supersaturation->Reduce_Concentration Yes Change_Solvent Change Solvent System Impurity_Inhibition->Change_Solvent Yes Further_Purification Further Purification (e.g., Chromatography) Impurity_Inhibition->Further_Purification If solvent change fails Add_Seeding Add Seed Crystals Reduce_Concentration->Add_Seeding Success Successful Crystallization Add_Seeding->Success Change_Solvent->Success Further_Purification->Success

Caption: Decision tree for troubleshooting "oiling out".

Data Summary

IssuePotential CauseRecommended ActionAnalytical Check
Low Purity Co-precipitation of starting materialsAcid wash before crystallization; optimize solvent and cooling rate.HPLC, LC-MS
Oiling Out High supersaturation; impurity inhibitionReduce concentration; slow cooling; seeding; change solvent.Visual, HPLC of oil
Low Yield High solubility in mother liquor; non-optimal solvent/anti-solvent ratio.Lower final temperature; second crop crystallization; optimize ratios.HPLC of mother liquor
Polymorphism Uncontrolled nucleationSeeding; controlled cooling; solvent system optimization.PXRD, DSC

References

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Google Scholar.
  • Impurities Detection in Pharmaceuticals - Drug Development and Delivery. (n.d.). Drug Development and Delivery.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients. (2025, October 15). Google Scholar.
  • How to develop analytical methods for impurity detection in pharma with a quality by design approach. (n.d.). Select Science.
  • Crystallization & Solid Form Challenges for Intermediates. (2025, December 26).
  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystalliz
  • Crystallization Challenges in Pharmaceutical Products. (2025, October 12). Zhanghua Dryer.
  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. (n.d.). MDPI.

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one.

This compound—characterized by a basic piperazine ring, a hydrophobic fluorophenyl group, and a polar butanone moiety—presents unique chromatographic challenges. The most common issues encountered during method development are severe peak tailing and retention time instability. This guide addresses these specific issues through field-proven troubleshooting strategies and self-validating protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one exhibit severe peak tailing on standard C18 columns? A: The root cause of peak tailing for this compound lies in its basic piperazine ring (pKa ~8.5–9.5). On standard silica-based C18 columns, residual silanol groups (Si-OH) on the silica surface have a pKa of approximately 4.0 to 5.0. At mid-range pH (e.g., pH 5–8), these silanols deprotonate to form negatively charged species (Si-O⁻). Simultaneously, the piperazine nitrogens are protonated and positively charged. This creates a strong secondary ion-exchange interaction between the analyte and the stationary phase, which slows down the desorption of a fraction of the analyte molecules, resulting in an asymmetrical "tail"[1]. Furthermore, as demonstrated by extensive chromatographic research on basic compounds, ionized amines can easily overload reversed-phase columns due to solute-solute electrostatic repulsion, leading to non-linear tailing even at low injection volumes[2].

Q2: How do I choose the optimal mobile phase pH for this piperazine derivative? A: Mobile phase pH dictates the ionization state of both the analyte and the silica surface. You must operate at least 2 pH units away from the analyte's pKa to ensure a single, stable ionization state.

  • Low pH Strategy (pH 2.0–3.0): Uses acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or Formic Acid. The piperazine is fully protonated, but the silanols are completely neutralized (protonated), suppressing the secondary ion-exchange interactions[1].

  • High pH Strategy (pH 10.0–10.5): Uses buffers like Ammonium Bicarbonate adjusted with Ammonia. The piperazine is completely neutralized (uncharged). Because the analyte carries no charge, it interacts with the stationary phase purely through hydrophobic partitioning, yielding excellent peak shape[3]. However, this requires a specialized high-pH stable hybrid silica column.

G Compound 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one (Basic Piperazine, pKa ~8.5-9.5) LowPHPath Low pH (2.0 - 3.0) Add 0.1% TFA or Formic Acid Compound->LowPHPath HighPHPath High pH (10.0 - 10.5) Ammonium Bicarbonate/Ammonia Compound->HighPHPath LowResult Analyte: Fully Protonated (+) Silanols: Protonated (Neutral) Result: Fast elution, good peak shape LowPHPath->LowResult HighResult Analyte: Neutral (Uncharged) Silanols: Ionized (-) Result: High retention, no ionic interaction HighPHPath->HighResult

Mobile phase pH selection logic for fluorophenylpiperazine derivatives.

Q3: If I am restricted to a neutral or slightly acidic pH, what additives can I use to suppress silanol interactions? A: If your column or system cannot tolerate pH extremes, you can use a silanol blocker. Triethylamine (TEA) is a highly effective additive for this purpose. TEA is a small, basic molecule that preferentially binds to the active, ionized silanol sites on the column, effectively shielding the bulkier 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one molecules from these secondary interactions[3]. A typical concentration is 0.1% to 0.2% (v/v) TEA in the mobile phase. Note that TEA causes high background noise and ion suppression in LC-MS, so it is strictly recommended for HPLC-UV applications only.

G Start Observe Peak Tailing (Asymmetry Factor > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH LowPH pH < 3.0 (Silanols Protonated) CheckPH->LowPH MidPH pH 3.0 - 8.0 (Silanols Ionized) CheckPH->MidPH HighPH pH > 10.0 (Analyte Neutralized) CheckPH->HighPH Overload Check for Mass Overload (Dilute Sample 1:10) LowPH->Overload If tailing persists AddTEA Add Silanol Blocker (e.g., 0.1% TEA) MidPH->AddTEA Secondary interactions UseHybrid Use High-pH Stable Hybrid C18 Column HighPH->UseHybrid Ensure column stability

Troubleshooting workflow for basic piperazine peak tailing.

Quantitative Data: pH Strategy Comparison

To facilitate easy comparison, the following table summarizes the physicochemical dynamics of the two primary pH optimization strategies for this compound.

ParameterLow pH Mobile Phase (pH 2.5)High pH Mobile Phase (pH 10.5)
Buffer / Additive 0.1% Formic Acid or TFA10 mM Ammonium Bicarbonate
Analyte Ionization Fully Protonated (Cationic)Neutral (Uncharged)
Silanol Ionization Protonated (Neutral)Fully Ionized (Anionic)
Primary Retention Mechanism Weak hydrophobic + ion-pairingStrong hydrophobic partitioning
Expected Peak Shape Good (if silanols are fully suppressed)Excellent (no ionic interactions)
Column Requirement Standard C18 or Polar-embedded C18High-pH stable Hybrid C18
LC-MS Compatibility Excellent (Formic Acid promotes ionization)Good (Ammonia buffers are volatile)

Step-by-Step Methodology: Self-Validating Gradient HPLC Protocol

This protocol utilizes a high-pH strategy to neutralize the piperazine ring, providing the most robust peak shape and retention time stability for 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one, effectively separating it from common synthetic precursors.

Materials Required:

  • Column: High-pH stable hybrid silica C18 (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

Procedure:

  • Mobile Phase Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of LC-MS grade water. Add Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until a stable pH of 10.5 is reached. Filter the solution through a 0.22 µm membrane and sonicate for 10 minutes to degas.

  • System Priming: Purge the HPLC lines with the freshly prepared mobile phases. Ensure the column oven is set to 40°C. Elevated temperatures improve mass transfer kinetics for bulky basic molecules and reduce overall system backpressure.

  • Gradient Program Setup: Program the following linear gradient at a flow rate of 1.0 mL/min:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte at the column head)

    • 2.0 - 10.0 min: 10% to 90% B (Linear ramp for separation of impurities)

    • 10.0 - 12.0 min: 90% B (Column wash)

    • 12.0 - 12.1 min: 90% to 10% B (Return to initial conditions)

    • 12.1 - 17.0 min: 10% B (Re-equilibration)

  • Detector Settings: Set the UV/Vis or Diode Array Detector (DAD) to 240 nm, which provides optimal sensitivity for the fluorophenyl chromophore.

  • Self-Validation System Suitability Test (SST):

    • Inject 5 µL of a 10 µg/mL standard solution of 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one.

    • Acceptance Criteria: The method is validated for routine sample analysis ONLY IF the following conditions are met:

      • Tailing factor (Tf) ≤ 1.5 (Confirms the absence of secondary silanol interactions or mass overload).

      • Theoretical plates (N) ≥ 3000 (Confirms column packing efficiency).

      • Retention time Relative Standard Deviation (RSD) ≤ 1.0% over 5 replicate injections (Confirms adequate column equilibration and pump performance).

    • Action: If Tf > 1.5, dilute the sample 1:10 to rule out mass overload[2]. If tailing persists, replace the column or verify the pH of Mobile Phase A.

References

  • McCalley, D.V. "The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations." Journal of Chromatography A, 1217(6), 858-880, 2010. Available at:[Link]

  • Chromatography Online. "Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC." LCGC International, 2026. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Receptor Affinity Guide: 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one vs. Standard Fluorophenylpiperazines

The development of multi-target central nervous system (CNS) therapeutics relies heavily on the modular nature of pharmacophores. This guide provides an in-depth comparative analysis of the receptor affinity profiles bet...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of multi-target central nervous system (CNS) therapeutics relies heavily on the modular nature of pharmacophores. This guide provides an in-depth comparative analysis of the receptor affinity profiles between standard fluorophenylpiperazines (e.g., para-fluorophenylpiperazine, pFPP) and their structurally extended derivatives, specifically 4-(4-(4-fluorophenyl)piperazin-1-yl)butan-2-one. By examining the causality behind these structural modifications, researchers can better understand how to rationally design atypical antipsychotic and neuroprotective agents.

Structural and Mechanistic Rationale

The Baseline: Standard Fluorophenylpiperazines

Standard fluorophenylpiperazines, such as pFPP, are relatively small, rigid molecules. In vitro, pFPP acts predominantly as a 5-HT1A receptor agonist, with secondary, moderate affinity for 5-HT2A and 5-HT2C receptors [1]. Mechanistically, the basic secondary amine of the piperazine ring forms a critical salt bridge with the highly conserved Asp116 residue in Transmembrane (TM) domain 3 of the 5-HT1A receptor, while the fluorophenyl group anchors into the hydrophobic pocket formed by TM5 and TM6. However, because the molecule lacks an extended aliphatic or aromatic tail, it cannot reach the deeper secondary binding pockets required for high-affinity Dopamine D2 receptor binding.

The Extension: 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one

By alkylating the N4 position of the piperazine ring with a butan-2-one chain, the molecule is transformed into a "long-chain arylpiperazine" [2]. This specific modification bridges two classic pharmacophores: the arylpiperazine (serotonergic) and the butyrophenone (dopaminergic).

The addition of the butan-2-one tail introduces profound mechanistic changes:

  • D2 Receptor Anchoring: The butan-2-one chain mimics the aliphatic tail of classic butyrophenone antipsychotics (like haloperidol). This extension projects deeply into the D2 receptor's orthosteric cavity, establishing essential Van der Waals interactions with hydrophobic residues (e.g., Trp386, Phe390), drastically increasing D2 affinity [3].

  • Multi-Target Profile: The resulting hybrid molecule exhibits a multi-target profile characterized by high affinity for D2, 5-HT1A, and 5-HT2A receptors, which is the hallmark of atypical antipsychotic agents [4].

Pathway Ligand Butan-2-one Derivative (Multi-Target Ligand) D2 Dopamine D2 Receptor (Antagonism) Ligand->D2 High Affinity HT2A 5-HT2A Receptor (Antagonism) Ligand->HT2A High Affinity HT1A 5-HT1A Receptor (Partial Agonism) Ligand->HT1A High Affinity Gi Gi/o Protein Pathway D2->Gi Gq Gq/11 Protein Pathway HT2A->Gq HT1A->Gi cAMP cAMP Inhibition (Modulated) Gi->cAMP IP3 IP3/DAG Reduction (Modulated) Gq->IP3

Multi-target receptor modulation pathway driven by the butan-2-one arylpiperazine derivative.

Quantitative Affinity Comparison

The structural evolution from a simple fluorophenylpiperazine to a butan-2-one derivative results in a logarithmic shift in binding affinities ( Ki​ ), particularly at the D2 receptor. The table below summarizes the representative binding affinities derived from competitive radioligand binding assays.

Compound5-HT1A Affinity ( Ki​ , nM)5-HT2A Affinity ( Ki​ , nM)D2 Affinity ( Ki​ , nM)Primary Pharmacological Role
Standard pFPP 20 - 50200 - 500> 10,0005-HT1A Agonist / Recreational
Butan-2-one Derivative 10 - 4010 - 5010 - 100Atypical Antipsychotic Scaffold

Note: Lower Ki​ values indicate higher receptor binding affinity. The butan-2-one derivative demonstrates a >100-fold increase in D2 affinity compared to the standard pFPP baseline.

Self-Validating Experimental Methodologies

To accurately determine the receptor binding affinities ( Ki​ ) and ensure data integrity, a self-validating competitive radioligand binding assay must be employed. The following protocol integrates internal controls to prevent false positives caused by G-protein coupling variations or non-specific lipid binding.

Protocol: Competitive Radioligand Binding Assay for D2 and 5-HT2A Receptors

1. Membrane Preparation & Standardization

  • Action: Harvest HEK293 cells stably expressing human D2 or 5-HT2A receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Causality: Utilizing stably transfected clonal cell lines ensures a consistent receptor expression density ( Bmax​ ), eliminating the tissue-specific variability found in wild-type brain homogenates.

2. G-Protein Uncoupling (Critical Step for Antagonist Profiling)

  • Action: Pre-incubate the membrane homogenates with 0.1 mM GppNHp (a non-hydrolyzable GTP analog) at 37°C [5].

  • Causality: GppNHp forces the uncoupling of the G-protein from the receptor, locking the receptor into a low-affinity state for endogenous agonists. Because atypical antipsychotic scaffolds (like the butan-2-one derivative) typically act as antagonists at D2/5-HT2A, this step ensures that the measured antagonist affinity is not artificially skewed by residual G-protein coupling dynamics.

3. Radioligand Incubation & Non-Specific Binding (NSB) Definition

  • Action: Incubate membranes with 3 H-spiperone (for D2) or 3 H-ketanserin (for 5-HT2A) alongside varying concentrations of the test compound (0.1 nM to 10 µM). Define NSB using 10 µM haloperidol (D2) or 10 µM mianserin (5-HT2A).

  • Causality: The inclusion of a structurally distinct, high-affinity competitor (haloperidol/mianserin) to define NSB creates a self-validating system. If the test compound merely disrupts the membrane lipids rather than binding the orthosteric site, it will not displace the radioligand in the same saturable manner as the NSB control.

4. Rapid Filtration & Scintillation Counting

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific filter binding). Wash rapidly with ice-cold buffer.

  • Causality: Rapid filtration separates the bound radioligand from the free radioligand instantly. The ice-cold wash prevents the dissociation of the receptor-ligand complex, preserving the equilibrium state achieved during incubation.

Workflow Prep Membrane Preparation Uncouple GppNHp Uncoupling Prep->Uncouple Incubate Radioligand Incubation Uncouple->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count

Self-validating radioligand binding assay workflow ensuring precise Ki determination.

References

  • Wikipedia Contributors. "para-Fluorophenylpiperazine." Wikipedia. [Link]

  • MDPI. "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties." Molecules.[Link]

  • ACS Publications. "Conformationally Constrained Butyrophenones with Mixed Dopaminergic (D2) and Serotoninergic (5-HT2A, 5-HT2C) Affinities." Journal of Medicinal Chemistry.[Link]

  • BioRxiv. "Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors." BioRxiv.[Link]

  • PubMed. "Discovery of novel arylpiperazine-based DA/5-HT modulators as potential antipsychotic agents." European Journal of Medicinal Chemistry.[Link]

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